molecular formula C13H13BrN4O2 B130367 4-Bromo-6-nitroquipazine CAS No. 143954-73-8

4-Bromo-6-nitroquipazine

Cat. No. B130367
M. Wt: 337.17 g/mol
InChI Key: NRCNLRMWSMFETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-nitroquipazine (Bromo-nitroquipazine or BQ-123) is a chemical compound that belongs to the class of quinazoline derivatives. It is a potent and selective antagonist of the serotonin transporter (SERT) and has been used extensively in scientific research to investigate the role of serotonin in various physiological and pathological processes.

Mechanism Of Action

BQ-123 acts as a competitive antagonist of the serotonin transporter (4-Bromo-6-nitroquipazine), which is responsible for the reuptake of serotonin from the synaptic cleft. By blocking the activity of 4-Bromo-6-nitroquipazine, BQ-123 increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and downstream signaling pathways.

Biochemical And Physiological Effects

BQ-123 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, dopamine, and acetylcholine in the brain, as well as to modulate the activity of various ion channels and receptors. BQ-123 has also been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

The main advantage of using BQ-123 in lab experiments is its high selectivity for the serotonin transporter, which allows for precise manipulation of serotonin signaling pathways. However, the use of BQ-123 is limited by its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for research on BQ-123. One area of interest is the development of more potent and selective 4-Bromo-6-nitroquipazine antagonists for use in basic and clinical research. Another area of interest is the investigation of the role of serotonin in the pathogenesis of various diseases, such as depression, anxiety, and addiction. Finally, the development of novel therapeutic agents based on the biochemical and physiological effects of BQ-123 is an area of active research.

Synthesis Methods

The synthesis of BQ-123 involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with 4-bromoaniline in the presence of a base to form the target compound.

Scientific Research Applications

BQ-123 has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been used to study the effects of serotonin on cardiovascular function, pain perception, anxiety, depression, and addiction. BQ-123 has also been used to study the mechanism of action of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.

properties

CAS RN

143954-73-8

Product Name

4-Bromo-6-nitroquipazine

Molecular Formula

C13H13BrN4O2

Molecular Weight

337.17 g/mol

IUPAC Name

4-bromo-6-nitro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C13H13BrN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2

InChI Key

NRCNLRMWSMFETI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Br

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Br

Other CAS RN

143954-73-8

synonyms

4-bromo-6-nitroquipazine

Origin of Product

United States

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